3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone
3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone
Brand Name:
Vulcanchem
CAS No.:
764661-25-8
VCID:
VC20772453
InChI:
InChI=1S/C10H10N2O2/c13-9(7-2-1-4-11-6-7)8-3-5-12-10(8)14/h1-2,4,6,8H,3,5H2,(H,12,14)/i1D,2D,4D,6D
SMILES:
C1CNC(=O)C1C(=O)C2=CN=CC=C2
Molecular Formula:
C10H10N2O2
Molecular Weight:
194.22 g/mol
3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone
CAS No.: 764661-25-8
Cat. No.: VC20772453
Molecular Formula: C10H10N2O2
Molecular Weight: 194.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 764661-25-8 |
|---|---|
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 194.22 g/mol |
| IUPAC Name | 3-(2,4,5,6-tetradeuteriopyridine-3-carbonyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C10H10N2O2/c13-9(7-2-1-4-11-6-7)8-3-5-12-10(8)14/h1-2,4,6,8H,3,5H2,(H,12,14)/i1D,2D,4D,6D |
| Standard InChI Key | PFGRGKSTHPJNLQ-QSHLYVKESA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C2CCNC2=O)[2H] |
| SMILES | C1CNC(=O)C1C(=O)C2=CN=CC=C2 |
| Canonical SMILES | C1CNC(=O)C1C(=O)C2=CN=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator